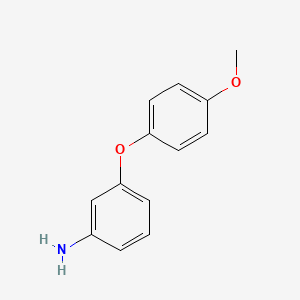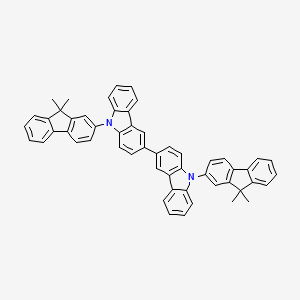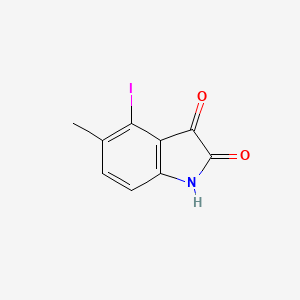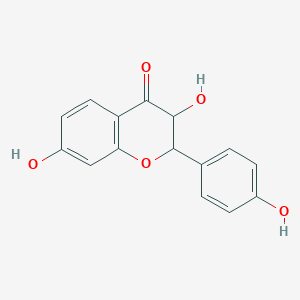
(S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a complex structure with multiple functional groups, including an amine, ester, and trifluoromethyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate typically involves multiple steps, including the formation of the amine and ester groups. One common approach is to start with the chiral amine (S)-1-Bhenylethanamine and react it with (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid under appropriate conditions to form the desired ester linkage. The reaction may require the use of coupling agents such as EDCI or DCC and a base like triethylamine to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are commonly used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to alcohols using reducing agents like LiAlH4.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 can be used under mild conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology
In biological research, it may serve as a ligand for studying receptor interactions or as a probe in biochemical assays.
Medicine
Industry
Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique functional groups.
Mecanismo De Acción
The mechanism by which (S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate exerts its effects depends on its interaction with molecular targets. The amine group may interact with receptors or enzymes, while the ester and trifluoromethyl groups can influence the compound’s binding affinity and stability. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-Phenylethanamine
- (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid
- (S)-1-(2-(trifluoromethyl)phenyl)ethanol
Uniqueness
The combination of the chiral amine, ester, and trifluoromethyl groups in (S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate provides unique chemical properties, such as enhanced stability, specific binding interactions, and potential for asymmetric synthesis, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C25H24F3NO4 |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
1-phenylethanamine;2-[1-[2-(trifluoromethyl)phenyl]ethoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C17H13F3O4.C8H11N/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22;1-7(9)8-5-3-2-4-6-8/h2-10H,1H3,(H,21,22);2-7H,9H2,1H3 |
Clave InChI |
BOVNVEXENBANGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N.CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)
![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)





![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13646323.png)




